An In-Depth Technical Guide to 2,2'-Dithiobis(5-chloroaniline): Properties, Structure, and Synthetic Insights for Advanced Research
An In-Depth Technical Guide to 2,2'-Dithiobis(5-chloroaniline): Properties, Structure, and Synthetic Insights for Advanced Research
This guide provides a comprehensive technical overview of 2,2'-Dithiobis(5-chloroaniline), a molecule of interest for researchers, scientists, and professionals in the field of drug development. By synthesizing its chemical properties, structural features, and a viable synthetic pathway, this document aims to serve as a foundational resource for leveraging this compound in innovative research endeavors.
Introduction: Unveiling a Scaffold of Potential
2,2'-Dithiobis(5-chloroaniline) emerges as a noteworthy scaffold in medicinal chemistry, primarily due to the convergence of two key functional moieties: the aromatic amine (aniline) and the disulfide linkage. The aniline substructure is a well-established pharmacophore present in a multitude of approved drugs, offering a versatile handle for synthetic modification and interaction with biological targets.[1] Concurrently, the disulfide bond introduces a redox-sensitive element, a feature increasingly exploited in the design of targeted drug delivery systems and therapeutics that respond to the unique redox environments of specific cellular compartments or disease states.[2][3] This guide will delve into the core chemical attributes of 2,2'-Dithiobis(5-chloroaniline), providing the in-depth knowledge necessary for its strategic application in research and development.
Physicochemical and Structural Characterization
A thorough understanding of a compound's physicochemical properties is paramount for its application. The following table summarizes the key identifiers and properties of 2,2'-Dithiobis(5-chloroaniline).
| Property | Value | Source |
| IUPAC Name | 2-[(2-amino-4-chlorophenyl)disulfanyl]-5-chloroaniline | [4] |
| CAS Number | 29124-55-8 | [4] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂S₂ | [4] |
| Molecular Weight | 317.26 g/mol | [5] |
| Melting Point | 115-116 °C | [6] |
| Boiling Point | 463.0 ± 45.0 °C at 760 mmHg (Predicted) | [2] |
| LogP | 5.28 (Predicted) | [2] |
| Appearance | Solid (Form to be confirmed experimentally) | - |
| Solubility | Insoluble in water. Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | [7] (by analogy) |
Molecular Structure
The molecular architecture of 2,2'-Dithiobis(5-chloroaniline) consists of two 5-chloroaniline rings linked by a disulfide bridge at the 2-position of each ring.
While a crystal structure for 2,2'-Dithiobis(5-chloroaniline) is not publicly available, data from its isomer, Bis(4-amino-2-chlorophenyl) disulfide, offers valuable insights into the probable three-dimensional conformation. The crystal structure of this isomer reveals a C-S-S-C torsion angle of -84.2(2)°, indicating a non-planar arrangement of the two phenyl rings relative to each other.[8] This gauche conformation of the disulfide bond is a common feature and influences the overall shape and potential binding interactions of the molecule. It is reasonable to anticipate a similar twisted conformation for 2,2'-Dithiobis(5-chloroaniline).
Spectral Data
Spectral analysis confirms the identity and purity of the compound.
-
¹H NMR: Proton NMR data is available and provides characteristic signals for the aromatic protons and the amine protons.[4]
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C=C stretching of the aromatic ring, and C-Cl stretching.[4]
Synthesis of 2,2'-Dithiobis(5-chloroaniline): A Proposed Experimental Protocol
While a specific, detailed protocol for the synthesis of 2,2'-Dithiobis(5-chloroaniline) is not readily found in peer-reviewed literature, a reliable synthetic route can be devised based on established methods for the preparation of analogous aromatic disulfides. The following protocol is proposed, drawing from the synthesis of a closely related isomer.[8] The underlying principle involves the reaction of a suitable chloronitrobenzene precursor with a sulfur-transfer reagent, followed by reduction of the nitro groups.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2,2'-Dithiobis(5-chloroaniline).
Step-by-Step Experimental Protocol
Step 1: Synthesis of Bis(2-nitro-5-chlorophenyl) disulfide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloronitrobenzene (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: In a separate vessel, prepare a solution of sodium disulfide (Na₂S₂, approximately 1.1 equivalents). Sodium disulfide can be prepared by reacting sodium sulfide nonahydrate with elemental sulfur.
-
Reaction: Slowly add the sodium disulfide solution to the solution of 2,4-dichloronitrobenzene.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the nucleophilic aromatic substitution of the more activated chlorine atom (ortho to the nitro group) by the disulfide anion.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Bis(2-nitro-5-chlorophenyl) disulfide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of Bis(2-nitro-5-chlorophenyl) disulfide to 2,2'-Dithiobis(5-chloroaniline)
-
Reaction Setup: Suspend the purified Bis(2-nitro-5-chlorophenyl) disulfide (1 equivalent) in a mixture of a suitable solvent (e.g., ethanol or acetic acid) and concentrated hydrochloric acid.
-
Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl₂, 4-5 equivalents) portion-wise to the stirred suspension. The exothermicity of the reaction should be controlled by external cooling if necessary. The choice of SnCl₂/HCl is a classic and effective method for the reduction of aromatic nitro groups to amines.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Work-up: Carefully neutralize the acidic reaction mixture with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic. This will precipitate the product.
-
Isolation: Filter the precipitated solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Purification: The crude 2,2'-Dithiobis(5-chloroaniline) can be further purified by recrystallization or column chromatography to yield the final product of high purity.
Relevance and Applications in Drug Development
The unique structural combination of 2,2'-Dithiobis(5-chloroaniline) presents several avenues for its application in drug discovery and development.
Scaffold for Novel Therapeutics
The two primary amine groups serve as excellent points for further chemical modification. They can be readily acylated, alkylated, or used in condensation reactions to build a library of derivatives. This allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. Aniline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10]
Redox-Responsive Drug Delivery
The disulfide bond is stable in the oxidizing environment of the bloodstream but can be cleaved in the reducing intracellular environment, particularly in cancer cells which often have higher concentrations of glutathione.[2] This property makes 2,2'-Dithiobis(5-chloroaniline) an attractive building block for constructing prodrugs or drug-linker conjugates. A therapeutic agent could be attached to the aniline moieties, with the disulfide bond acting as a trigger for drug release within the target cells.
Covalent Inhibitors
The disulfide bond itself can participate in thiol-disulfide exchange reactions with cysteine residues in proteins. This opens up the possibility of designing covalent inhibitors that target specific cysteine residues in enzymes or receptors, leading to potent and prolonged biological effects.
Safety and Handling
Based on aggregated GHS data, 2,2'-Dithiobis(5-chloroaniline) is classified with the following hazards:[4]
-
Skin Corrosion/Irritation: Causes skin irritation (H315).
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage (H318).
-
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: May cause respiratory irritation (H335).
-
Hazardous to the Aquatic Environment, Acute Hazard: Very toxic to aquatic life (H400).
-
Hazardous to the Aquatic Environment, Long-term Hazard: Very toxic to aquatic life with long lasting effects (H410).
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2,2'-Dithiobis(5-chloroaniline) is a molecule with significant untapped potential in the realm of drug discovery and materials science. Its combination of reactive aniline functionalities and a redox-sensitive disulfide bridge provides a versatile platform for the development of novel therapeutics and advanced drug delivery systems. This guide has provided a foundational understanding of its chemical properties, structure, and a practical synthetic approach, thereby equipping researchers with the necessary knowledge to explore its applications further.
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Schroll, A. L., Hondal, R. J., & Flemer, S., Jr. (2012). 2,2'-Dithiobis(5-nitropyridine) (DTNP) as an effective and gentle deprotectant for common cysteine protecting groups. Journal of Peptide Science, 18(1), 1–9. Retrieved from [Link]
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